2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with a 4-bromophenylsulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. Its molecular formula is C24H17BrF2N2O3S2, with a molecular weight of 579.44 g/mol (calculated based on structural analogs in and ). The sulfonyl and fluorophenyl groups contribute to its electronic and steric properties, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Synthesis likely involves:
Formation of the oxazole ring via cyclization.
Introduction of the 4-bromophenylsulfonyl group through sulfonation.
Thioether coupling of the acetamide moiety.
Characterization methods include <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and ESI-MS (as described for related compounds in ) .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF2N2O4S2/c24-15-3-11-19(12-4-15)34(30,31)22-23(32-21(28-22)14-1-5-16(25)6-2-14)33-13-20(29)27-18-9-7-17(26)8-10-18/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQIOLFLTZRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step may involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Bromination and fluorination: These steps can be carried out using brominating agents (e.g., bromine or N-bromosuccinimide) and fluorinating agents (e.g., elemental fluorine or selectfluor).
Thioacetamide linkage: This can be formed through nucleophilic substitution reactions involving thiol and acetamide precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl or oxazole groups.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Investigation as a potential pharmaceutical agent due to its unique structural features.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Potential monomer or additive in polymer formulations.
Mechanism of Action
The mechanism of action of “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfur-containing heterocycles with acetamide side chains. Below is a comparative analysis with structural analogs:
Table 1: Structural and Physicochemical Comparison
*Inferred from , where oxazole derivatives exhibit melting points of 132–230°C .
Key Differences:
Heterocyclic Core :
- The target compound’s oxazole core (5-membered, one oxygen and one nitrogen) contrasts with triazole () and thiadiazoline () systems. Oxazoles are more electron-deficient, enhancing reactivity in electrophilic substitutions .
The 4-bromophenylsulfonyl group enhances steric bulk and may improve metabolic stability relative to smaller substituents like acetyl () .
Biological Relevance: Fluorine and bromine atoms improve lipid solubility and binding affinity to hydrophobic pockets in target proteins. The target compound’s dual fluorine atoms may offer superior pharmacokinetics over mono-fluorinated analogs (e.g., ) .
Synthetic Complexity :
- The thioacetamide linkage in the target compound requires precise coupling conditions, similar to methods in (yields: 45–75% for related sulfonamides) .
Biological Activity
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following key features:
- Sulfonamide group : Contributes to its biological activity.
- Oxazole ring : Implicated in various interactions with biological targets.
- Bromine and fluorine substituents : Enhance its pharmacological profile by influencing lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in the context of anti-inflammatory and analgesic activities. The oxazole ring may facilitate binding to protein targets through π-stacking interactions.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
-
Analgesic Activity Assessment
In a study evaluating the analgesic properties of oxazol-5(4H)-one derivatives, including those similar to our compound, it was found that certain derivatives significantly reduced pain responses in mice. The most active compound showed a notable decrease in writhing behavior, suggesting effective analgesic properties. -
Enzyme Inhibition Studies
Research involving the inhibition of COX-2 demonstrated that the compound effectively reduced enzyme activity, contributing to its anti-inflammatory potential. Molecular docking simulations indicated favorable binding interactions with the COX-2 active site. -
Anticancer Activity
The compound was screened against several cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated a concentration-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
